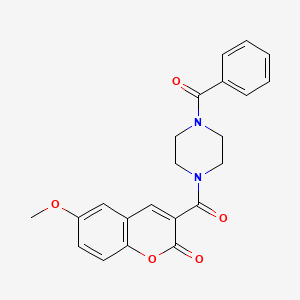![molecular formula C20H21FN4O3 B2488950 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1903846-16-1](/img/structure/B2488950.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazine derivatives involves a series of chemical reactions, starting from basic aromatic compounds or their derivatives. For instance, the synthesis process can include the stirring of specific precursor compounds in dry conditions, followed by the addition of reagents such as lutidine and TBTU to obtain the desired product. This method has been applied to synthesize compounds with anticancer activity through molecular docking analysis, indicating a versatile approach for creating triazine-based molecules (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by their crystalline form, often determined using X-ray diffraction techniques. The orthorhombic crystal system and specific space groups are common, with molecules exhibiting intermolecular hydrogen bonding. This structural information is crucial for understanding the compound's interactions and stability (G. Sharma et al., 2018).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including aminolysis and alkylation, to produce compounds with potential antimicrobial and anticancer activities. Molecular docking studies further demonstrate the compounds' interactions with biological targets, suggesting their utility in drug design (S. Mehta et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications to the molecule can enhance its physical characteristics, making it more suitable for specific applications. For example, changes in the linker structure between the head and tail moieties of a molecule can significantly improve its aqueous solubility and oral absorption (K. Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with similar structural features have been synthesized and evaluated for their anticancer potential. For example, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown anticancer activity by targeting the VEGFr receptor, suggesting potential therapeutic applications in oncology (Sharma et al., 2018).
Antimicrobial Properties
Research into the antibacterial evaluation of isoxazolinyl oxazolidinones, which share a similar focus on complex organic structures, demonstrates significant antimicrobial activity against various resistant Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics (Varshney et al., 2009).
Agricultural Applications
The synthesis of derivatives such as N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide and their evaluation for herbicidal activity suggest that these compounds can offer a promising approach to controlling weeds and improving agricultural productivity (Huang Ming-zhi & Min Zhong-cheng, 2006).
Photovoltaic Efficiency and PET Imaging Ligands
Some studies focus on the photovoltaic efficiency modeling of bioactive analogs and their potential as photosensitizers in dye-sensitized solar cells, indicating applications in renewable energy technologies (Mary et al., 2020). Additionally, the radiosynthesis of [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the selective ligands of the translocator protein (18 kDa), highlights the application in positron emission tomography (PET) for imaging and diagnostic purposes (Dollé et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13(2)14-3-6-16(7-4-14)28-12-19(26)22-9-10-25-20(27)17-11-15(21)5-8-18(17)23-24-25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTCBROSPQJZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)


![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)